molecular formula C22H41BrO2 B12620143 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate CAS No. 918905-78-9

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate

Cat. No.: B12620143
CAS No.: 918905-78-9
M. Wt: 417.5 g/mol
InChI Key: UERLTYLKDPHTMT-UHFFFAOYSA-N
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Description

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: is a chemical compound with the molecular formula C22H41BrO2 and a molecular weight of 417.5 g/mol It is an ester derived from propanoic acid and features a brominated heptadecene chain

Preparation Methods

The synthesis of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate typically involves the esterification of 17-bromoheptadec-5-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Chemical Reactions Analysis

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: undergoes various chemical reactions, including:

Scientific Research Applications

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways .

Comparison with Similar Compounds

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: can be compared with other similar compounds such as:

These comparisons highlight the unique properties of This compound

Properties

CAS No.

918905-78-9

Molecular Formula

C22H41BrO2

Molecular Weight

417.5 g/mol

IUPAC Name

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H41BrO2/c1-22(2,3)21(24)25-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-23/h10,12H,4-9,11,13-20H2,1-3H3

InChI Key

UERLTYLKDPHTMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCCC=CCCCCCCCCCCCBr

Origin of Product

United States

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